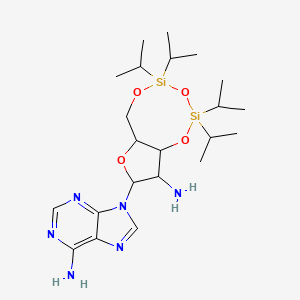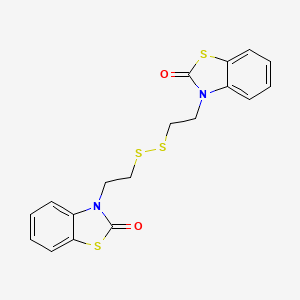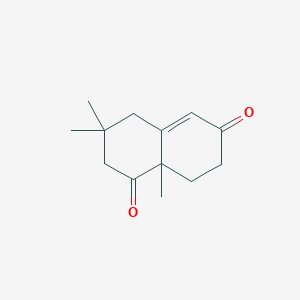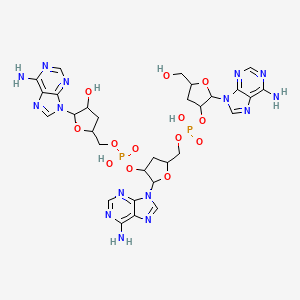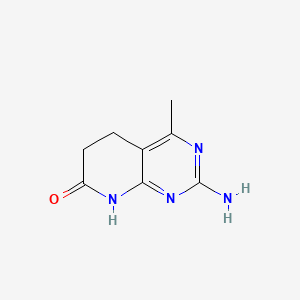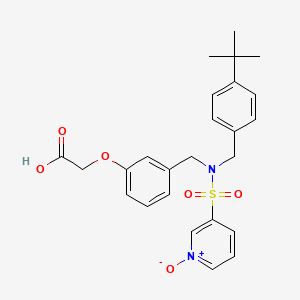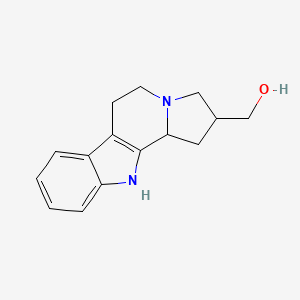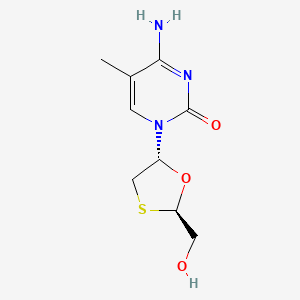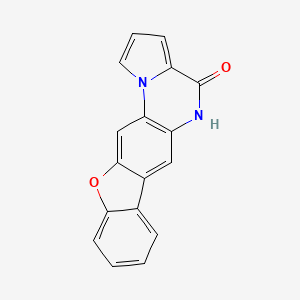
(1)Benzofuro(3,2-g)pyrrolo(1,2-a)quinoxalin-4(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1)Benzofuro(3,2-g)pyrrolo(1,2-a)quinoxalin-4(5H)-one is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain at least two different elements as members of the ring. This particular compound is notable for its fused ring system, which includes benzofuran, pyrrole, and quinoxaline moieties. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1)Benzofuro(3,2-g)pyrrolo(1,2-a)quinoxalin-4(5H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the benzofuran moiety, followed by the construction of the pyrrole ring, and finally the formation of the quinoxaline ring. Each step requires specific reagents and conditions, such as the use of strong acids or bases, high temperatures, and catalysts to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is essential for monitoring the reaction progress and product quality.
Analyse Des Réactions Chimiques
Types of Reactions
(1)Benzofuro(3,2-g)pyrrolo(1,2-a)quinoxalin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound, which may have different chemical and physical properties.
Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while reduction may produce different pyrrole or benzofuran derivatives.
Applications De Recherche Scientifique
(1)Benzofuro(3,2-g)pyrrolo(1,2-a)quinoxalin-4(5H)-one has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: Researchers study the biological activity of the compound and its derivatives to understand their potential as therapeutic agents.
Medicine: The compound is investigated for its potential use in drug development, particularly for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: The compound and its derivatives are used in the development of new materials, such as polymers and dyes, due to their unique chemical properties.
Mécanisme D'action
The mechanism of action of (1)Benzofuro(3,2-g)pyrrolo(1,2-a)quinoxalin-4(5H)-one involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound’s derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to (1)Benzofuro(3,2-g)pyrrolo(1,2-a)quinoxalin-4(5H)-one include other heterocyclic compounds with fused ring systems, such as:
Benzofuroquinoxalines: Compounds with benzofuran and quinoxaline rings.
Pyrroloquinoxalines: Compounds with pyrrole and quinoxaline rings.
Benzofuroindoles: Compounds with benzofuran and indole rings.
Uniqueness
The uniqueness of this compound lies in its specific combination of benzofuran, pyrrole, and quinoxaline rings, which imparts distinct chemical and physical properties. This unique structure makes it a valuable compound for research and development in various scientific fields.
Propriétés
Numéro CAS |
72499-64-0 |
|---|---|
Formule moléculaire |
C17H10N2O2 |
Poids moléculaire |
274.27 g/mol |
Nom IUPAC |
20-oxa-4,10-diazapentacyclo[11.7.0.03,11.04,8.014,19]icosa-1,3(11),5,7,12,14,16,18-octaen-9-one |
InChI |
InChI=1S/C17H10N2O2/c20-17-13-5-3-7-19(13)14-9-16-11(8-12(14)18-17)10-4-1-2-6-15(10)21-16/h1-9H,(H,18,20) |
Clé InChI |
UZHBLXOMWRPKHX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=CC4=C(C=C3O2)N5C=CC=C5C(=O)N4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



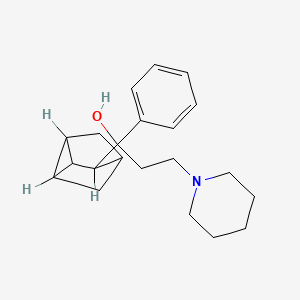
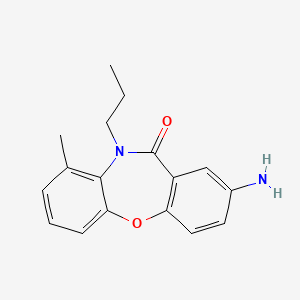
![Diethyl 2-acetamido-2-[(5-chloro-1-benzothiophen-3-yl)methyl]propanedioate](/img/structure/B12794977.png)

